
L-Methionine, N-(1H-indol-3-ylacetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(2-(1H-Indol-3-yl)acetamido)-4-(methylthio)butanoic acid is a complex organic compound that belongs to the class of amino acids. It is characterized by the presence of an indole ring, an acetamido group, and a methylthio group attached to a butanoic acid backbone. This compound is of significant interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities and structural uniqueness.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(2-(1H-Indol-3-yl)acetamido)-4-(methylthio)butanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Attachment of the Acetamido Group: The acetamido group is introduced via acylation of the indole derivative using acetic anhydride or acetyl chloride.
Incorporation of the Methylthio Group: The methylthio group is added through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.
Formation of the Butanoic Acid Backbone: The final step involves the coupling of the indole-acetamido-methylthio intermediate with a butanoic acid derivative, often using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of (S)-2-(2-(1H-Indol-3-yl)acetamido)-4-(methylthio)butanoic acid may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring or the methylthio group, leading to the formation of sulfoxides or sulfone derivatives.
Reduction: Reduction reactions can target the acetamido group or the carboxylic acid moiety, potentially converting them to amines or alcohols, respectively.
Substitution: The indole ring and the methylthio group can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Halogenating agents, thiols, or nucleophiles like amines and alcohols.
Major Products:
Oxidation Products: Sulfoxides, sulfones, and oxidized indole derivatives.
Reduction Products: Amines, alcohols, and reduced indole derivatives.
Substitution Products: Various substituted indole and methylthio derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-(2-(1H-Indol-3-yl)acetamido)-4-(methylthio)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential role in modulating biological pathways and as a probe for investigating enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (S)-2-(2-(1H-Indol-3-yl)acetamido)-4-(methylthio)butanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological processes.
Pathways: The compound may influence signaling pathways, metabolic pathways, and gene expression, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Tryptophan: An essential amino acid with an indole ring, similar to the indole moiety in (S)-2-(2-(1H-Indol-3-yl)acetamido)-4-(methylthio)butanoic acid.
Methionine: An amino acid with a methylthio group, similar to the methylthio moiety in the compound.
Indole-3-acetic acid: A plant hormone with an indole ring, similar to the indole moiety in the compound.
Uniqueness: (S)-2-(2-(1H-Indol-3-yl)acetamido)-4-(methylthio)butanoic acid is unique due to the combination of its indole, acetamido, and methylthio groups, which confer distinct chemical and biological properties. This combination is not commonly found in other naturally occurring amino acids, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
57193-54-1 |
|---|---|
Molekularformel |
C15H18N2O3S |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C15H18N2O3S/c1-21-7-6-13(15(19)20)17-14(18)8-10-9-16-12-5-3-2-4-11(10)12/h2-5,9,13,16H,6-8H2,1H3,(H,17,18)(H,19,20)/t13-/m0/s1 |
InChI-Schlüssel |
YPMYDSHISNOZST-ZDUSSCGKSA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 |
Kanonische SMILES |
CSCCC(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


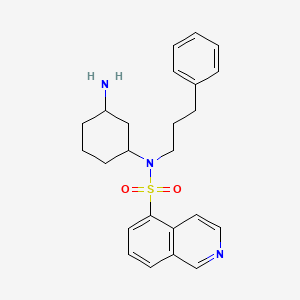
![Cis-3a-methyl-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12897780.png)
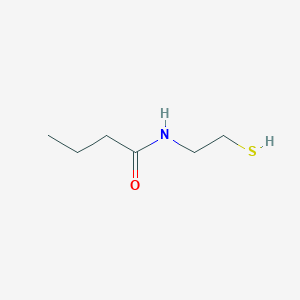
![Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12897786.png)

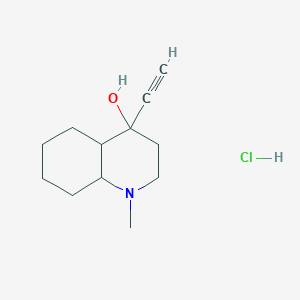

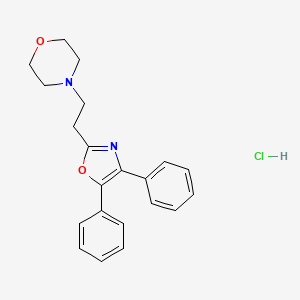
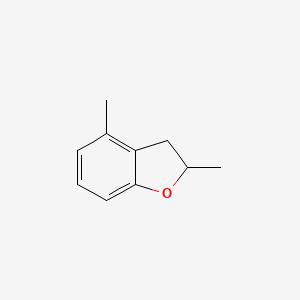
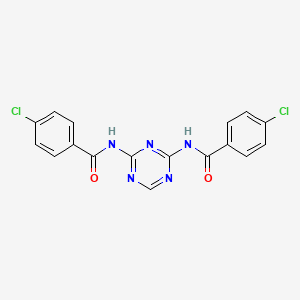
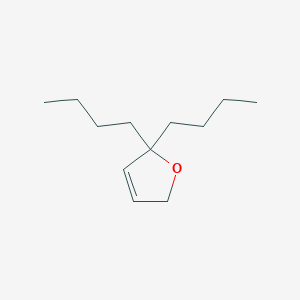
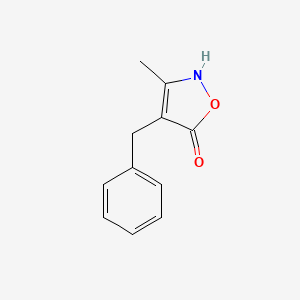

![5-(Ethanesulfonyl)-2-methoxy-N-[(pyrrolidin-2-yl)methyl]benzamide](/img/structure/B12897865.png)
